Cinazepam

Vue d'ensemble

Description

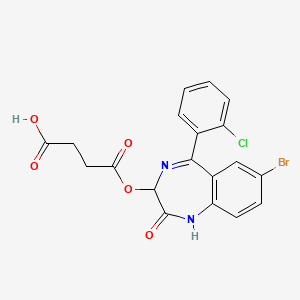

Le Cinazepam, également connu sous son nom chimique acide 4-{[7-bromo-5-(2-chlorophényl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazépin-3-yl]oxy}-4-oxobutanoïque, est un dérivé atypique de la benzodiazépine. Il est connu pour ses effets hypnotiques, sédatifs et anxiolytiques prononcés avec des effets secondaires myorelaxants minimes . Contrairement à de nombreux autres hypnotiques benzodiazépiniques et non benzodiazépiniques, le this compound ne perturbe pas l'architecture du sommeil, ce qui le rend avantageux dans le traitement de l'insomnie et d'autres troubles du sommeil .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Cinazepam est synthétisé par un processus en plusieurs étapes impliquant la réaction de la 7-bromo-5-(2-chlorophényl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazépine avec l'acide butanedioïque. Les conditions de réaction impliquent généralement l'utilisation de solvants aprotiques et de catalyseurs spécifiques pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour maintenir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Cinazepam subit diverses réactions chimiques, notamment :

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut donner des alcools .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et les affinités de liaison des récepteurs.

5. Mécanisme d'action

Le this compound exerce ses effets principalement par la modulation du récepteur de l'acide gamma-aminobutyrique (GABA). Il agit comme un modulateur allostérique positif au niveau du récepteur GABA-A, renforçant les effets inhibiteurs du GABA sur le tir neuronal . Cela conduit à une augmentation des effets sédatifs et anxiolytiques sans affecter significativement la relaxation musculaire .

Composés similaires :

Phénazepam : Une autre benzodiazépine aux propriétés anxiolytiques et sédatives similaires.

Nitrazépam : Connu pour ses effets hypnotiques mais avec une plus grande affinité pour le récepteur GABA-A.

Diazepam : Une benzodiazépine bien connue avec des applications plus larges mais des effets myorelaxants plus prononcés.

Unicité du this compound : Le this compound est unique en ce qu'il est capable de maintenir l'architecture du sommeil, augmentant la continuité du sommeil lent et du sommeil paradoxal . Cela le rend particulièrement avantageux pour le traitement des troubles du sommeil par rapport à d'autres benzodiazépines qui peuvent perturber ces phases du sommeil .

Applications De Recherche Scientifique

Cinazepam has a wide range of scientific research applications, including:

Mécanisme D'action

Cinazepam exerts its effects primarily through the modulation of the gamma-aminobutyric acid (GABA) receptor. It acts as a positive allosteric modulator at the GABA-A receptor, enhancing the inhibitory effects of GABA on neuronal firing . This leads to increased sedative and anxiolytic effects without significantly affecting muscle relaxation .

Comparaison Avec Des Composés Similaires

Phenazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Nitrazepam: Known for its hypnotic effects but with a higher affinity for the GABA-A receptor.

Diazepam: A well-known benzodiazepine with broader applications but more pronounced muscle relaxant effects.

Uniqueness of Cinazepam: this compound is unique in its ability to maintain sleep architecture, increasing the continuity of slow-wave sleep and REM sleep . This makes it particularly advantageous for treating sleep disorders compared to other benzodiazepines that may disrupt these sleep stages .

Activité Biologique

Cinazepam, known chemically as 3-hydroxy-7-bromo-5-(ortho-chlorophenyl)-1,2-dihydro-3H-1,4-benzodiazepin-2-one hemisuccinate, is an atypical benzodiazepine derivative that exhibits significant hypnotic , anxiolytic , and sedative properties. It is primarily utilized in the treatment of anxiety and sleep disorders, distinguished by its minimal myorelaxant side effects and ability to maintain sleep architecture without disrupting REM or slow-wave sleep .

This compound functions as a positive allosteric modulator of the GABA receptor, a major inhibitory neurotransmitter in the brain. This modulation enhances the inhibitory effects of GABA, leading to decreased neuronal excitability. The compound binds at the interface between alpha and gamma subunits of the GABA receptor, which facilitates chloride ion influx and results in neuronal hyperpolarization .

Pharmacokinetics

This compound is characterized by rapid metabolism in vivo. Following administration, approximately 5% of the parent compound remains detectable within 30 minutes , indicating swift conversion to active metabolites, primarily 3-hydroxyphenazepam . The elimination kinetics demonstrate that over 90% of this compound and its metabolites are excreted via urine and feces within 5-10 days , suggesting no significant accumulation in the body over time .

Table 1: Elimination Kinetics of this compound

| Parameter | Value |

|---|---|

| Median Elimination Half-Life | 16–23 hours |

| Renal Excretion | ~60% |

| Fecal Excretion | ~33% |

| Time for 90% Elimination | 5-10 days |

Comparative Affinity

Research indicates that this compound exhibits a lower affinity for the benzodiazepine receptor compared to other well-known hypnotics like nitrazepam and phenazepam. This unique profile may contribute to its distinct pharmacological effects, including a reduced likelihood of inducing tolerance or dependence .

Study on Anticonvulsant Activity

A study evaluated the anticonvulsant properties of this compound using various seizure models. The findings suggested that this compound effectively mitigates seizure activity, supporting its potential therapeutic applications beyond anxiety and sleep disorders .

Sleep Architecture Preservation

In clinical settings, this compound has been observed to enhance sleep quality without disrupting sleep architecture. Unlike traditional benzodiazepines, it promotes a more physiological sleep state by maintaining continuity in slow-wave and REM sleep phases . This characteristic makes it a valuable option for patients with insomnia who are concerned about the adverse effects associated with conventional hypnotics.

Propriétés

IUPAC Name |

4-[[7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrClN2O5/c20-10-5-6-14-12(9-10)17(11-3-1-2-4-13(11)21)23-19(18(27)22-14)28-16(26)8-7-15(24)25/h1-6,9,19H,7-8H2,(H,22,27)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTRBZXDWMDXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)OC(=O)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031961 | |

| Record name | Cinazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172986-25-3 | |

| Record name | 1-[7-Bromo-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl] butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172986-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172986253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14715 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4SS7UFXC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.